molecular formula C19H17NO2 B5880142 N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide

N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide

Cat. No. B5880142
M. Wt: 291.3 g/mol
InChI Key: WKPCXXCMEFFMCU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide, also known as MNPA, is a synthetic compound that belongs to the class of N-substituted arylacetamides. It is a potential drug candidate that has been studied for its therapeutic properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This receptor is involved in the regulation of intracellular calcium signaling and has been implicated in the modulation of pain, mood, and cognitive functions. N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide has been found to bind to the sigma-1 receptor with high affinity, leading to the modulation of its activity.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide has been found to exhibit analgesic, anti-inflammatory, and anti-convulsant effects in animal models. It has also been shown to have anxiolytic and antidepressant properties. N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide has been found to modulate the activity of the sigma-1 receptor, leading to the regulation of intracellular calcium signaling and the modulation of pain, mood, and cognitive functions.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its potential therapeutic properties. However, there are also limitations associated with its use in lab experiments, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide, including the investigation of its potential therapeutic properties in human clinical trials. The development of new synthetic methods for the production of N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide and its analogs could also lead to the discovery of new drug candidates with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide and its effects on intracellular calcium signaling.

Synthesis Methods

N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide can be synthesized using a multi-step process that involves the reaction of 1-naphthylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide has been studied for its potential therapeutic properties, including its ability to act as an analgesic, anti-inflammatory, and anti-convulsant agent. It has also been investigated for its potential use in the treatment of depression and anxiety disorders. N-(4-methoxyphenyl)-2-(1-naphthyl)acetamide has been found to exhibit high affinity for the sigma-1 receptor, which is involved in the modulation of pain, mood, and cognitive functions.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-22-17-11-9-16(10-12-17)20-19(21)13-15-7-4-6-14-5-2-3-8-18(14)15/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPCXXCMEFFMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methoxyphenyl)-2-(naphthalen-1-yl)acetamide

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